N-(4-acetylphenyl)-5-bromo-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-(4-acetylphenyl)-5-bromo-2,4-dimethylbenzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a brominated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-bromo-2,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-acetylphenylamine with 5-bromo-2,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-bromo-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like DMF or DMSO and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
N-(4-acetylphenyl)-5-bromo-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-bromo-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, the sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to enzyme inhibition. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide: This compound features a similar acetylphenyl group but with different substituents, leading to distinct chemical properties and applications.
N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide: Another related compound with different functional groups, which can result in varied biological activities.
Uniqueness
N-(4-acetylphenyl)-5-bromo-2,4-dimethylbenzene-1-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which can confer specific reactivity and binding properties. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-bromo-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c1-10-8-11(2)16(9-15(10)17)22(20,21)18-14-6-4-13(5-7-14)12(3)19/h4-9,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSDPTVTRLQLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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